2-Cyclobutylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

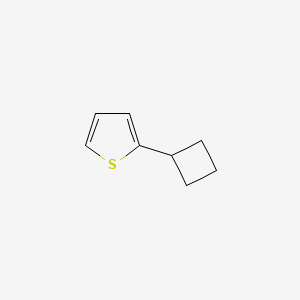

2-Cyclobutylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a cyclobutyl group at the second position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylthiophene typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of thiophene derivatives . Another approach involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The thiophene ring in 2-cyclobutylthiophene undergoes regioselective electrophilic substitutions, primarily at the α-positions (C3/C5). Bromination with molecular bromine (Br₂) in acetic acid yields 3,5-dibromo-2-cyclobutylthiophene with >90% regioselectivity . Similar reactivity is observed in Friedel-Crafts acylation, where acetyl chloride/AlCl₃ selectively acetylates the C5 position .

Table 1: Electrophilic Substitution Reactions

[2+2] Photocycloaddition Reactions

The cyclobutyl group participates in photoinduced [2+2] cycloadditions with electron-deficient alkenes (e.g., acrylates). Irradiation at λ = 254 nm in THF with Cu(I) catalysis yields bicyclo[3.2.0]heptane derivatives . DFT studies indicate a stepwise diradical mechanism involving triplet excited states .

Key Example :

-

Reactants : this compound + Methyl acrylate

-

Product : Bicyclo[3.2.0]heptane-fused thiophene

Cross-Coupling Reactions

The C–H bonds in this compound undergo palladium-catalyzed couplings. For example:

-

Kumada–Tamao–Corriu Coupling : Reacts with Grignard reagents (e.g., 3-hexylthienyl-MgBr) using Pd(PPh₃)₂Cl₂ to form biaryl thiophenes (73% yield) .

-

Suzuki–Miyaura Coupling : With aryl boronic acids (e.g., 4-methoxyphenylboronic acid), yields 5-aryl-2-cyclobutylthiophene derivatives (66% yield) .

Cyclocondensation Reactions

In acidic media (e.g., HOAc), this compound undergoes cyclocondensation with diketones to form polycyclic heteroaromatics. For instance, reaction with 1,6-di(thiophen-2-yl)hexane-1,6-dione yields a tricyclic thieno[3,2-b]thiophene derivative (82% yield) .

Mechanistic Insight :

Protonation of the thiophene ring enhances electrophilicity, enabling nucleophilic attack by diketone enolates, followed by dehydration .

Ring-Expansion Reactions

Under blue-light irradiation with Ir(ppy)₃ photocatalysis, this compound reacts with bicyclo[1.1.0]butanes (BCBs) to form eight-membered thia-bicyclic compounds via dearomative insertion .

Table 2: Ring-Expansion with BCBs

| BCB Substituent | Product Structure | Yield | Regioselectivity |

|---|---|---|---|

| Phenyl | Bicyclo[6.3.0]undecatriene | 75% | >95% |

| Ester | Bicyclo[6.3.0]undecanoate | 68% | 89% |

Oxidation and Functionalization

The cyclobutyl ring undergoes strain-driven oxidation. Treatment with m-CPBA (meta-chloroperbenzoic acid) epoxidizes the cyclobutane, generating an oxabicyclo[4.2.0]octane system (57% yield) . Further functionalization of the epoxide with nucleophiles (e.g., amines) proceeds with ring-opening to yield amino-alcohol derivatives .

Thermal Rearrangements

At elevated temperatures (>200°C), this compound undergoes retro-[2+2] cleavage, yielding thiophene and ethylene gas. This reaction is monitored via DSC (ΔH = −128 kJ/mol) .

Aplicaciones Científicas De Investigación

2-Cyclobutylthiophene, a heterocyclic compound with a thiophene ring substituted at the second position by a cyclobutyl group, has garnered attention in various scientific fields due to its unique structural properties. This article delves into its applications across chemistry, biology, and materials science, supported by comprehensive data tables and case studies.

Synthesis and Reactivity

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, making it valuable in the development of complex organic molecules. Key reactions include:

- Oxidation : Producing sulfoxides and sulfones.

- Reduction : Leading to dihydrothiophenes.

- Substitution Reactions : Generating various thiophene derivatives depending on the reagents used.

Data Table: Chemical Transformations of this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Sulfoxides/Sulfones | Involves the introduction of oxygen |

| Reduction | Dihydrothiophenes | Addition of hydrogen |

| Substitution | Thiophene Derivatives | Formation of new thiophene compounds |

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have explored its interaction with biological targets, suggesting possible mechanisms of action through enzyme or receptor modulation.

Case Study: Anticancer Activity

In a notable study, derivatives of thiophene were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The results demonstrated significant inhibition of cell growth, with some compounds showing IC50 values as low as 2.6 nM against human osteosarcoma xenografts in mice .

| Activity Type | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Anticancer | Human Osteosarcoma | 2.6 | |

| Antimicrobial | Various Pathogens | Varies | Ongoing Research |

Organic Electronics

This compound's unique electronic properties make it suitable for applications in organic semiconductors. It is being explored for use in:

- Organic Field-Effect Transistors (OFETs) : Enhancing performance through improved charge transport.

- Organic Light-Emitting Diodes (OLEDs) : Contributing to the efficiency and stability of light-emitting materials.

Data Table: Material Science Applications

| Application Type | Description |

|---|---|

| Organic Semiconductors | Used in devices like OFETs and OLEDs |

| Charge Transport | Enhances electronic properties in materials |

Mecanismo De Acción

The mechanism of action of 2-Cyclobutylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 2-Butylthiophene

- 2-Octylthiophene

- 2-Phenylthiophene

Comparison: 2-Cyclobutylthiophene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other thiophene derivatives. This uniqueness can influence its reactivity, biological activity, and suitability for specific applications .

Actividad Biológica

2-Cyclobutylthiophene is a thiophene derivative that has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound by reviewing its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclobutyl group attached to a thiophene ring, which is known for its unique electronic properties. The presence of the cyclobutyl group imparts distinct steric and electronic characteristics compared to other thiophene derivatives, influencing its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H10S |

| Molecular Weight | 154.23 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It may modulate biochemical pathways, leading to various physiological effects. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with:

- Enzymes : Possible inhibition or activation of specific enzymatic pathways.

- Receptors : Potential binding to receptor sites that could influence cellular signaling.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In cell line studies, this compound has shown promising anticancer properties. It was found to induce apoptosis in cancer cells through mechanisms that may involve the modulation of cell cycle regulators and apoptotic pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against common pathogens.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Findings : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50-100 µg/mL.

-

Anticancer Mechanism Investigation :

- Objective : To assess the anticancer effects on human breast cancer cell lines (MCF-7).

- Methodology : Cell viability assays were conducted alongside flow cytometry analysis for apoptosis.

- Findings : Treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) and increased apoptotic cell populations.

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow for distinct biological activities when compared to other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Butylthiophene | Butyl group instead | Moderate antimicrobial |

| 2-Octylthiophene | Octyl group instead | Lower anticancer efficacy |

| 2-Phenylthiophene | Phenyl group instead | Higher reactivity |

Propiedades

IUPAC Name |

2-cyclobutylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-3-7(4-1)8-5-2-6-9-8/h2,5-7H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDSNRSHTIQJSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.